An In-depth Technical Guide to Fmoc-(2R)-2-Amino-octanoic Acid: Properties, Synthesis, and Application
An In-depth Technical Guide to Fmoc-(2R)-2-Amino-octanoic Acid: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of unnatural amino acids into peptide scaffolds represents a paradigm shift in modern drug discovery and materials science. These novel building blocks offer a sophisticated toolkit to modulate the pharmacological and physicochemical properties of peptides, overcoming inherent limitations such as poor metabolic stability and low bioavailability. Among these, Fmoc-(2R)-2-Amino-octanoic acid, a chiral derivative of the medium-chain fatty acid, has emerged as a critical component in the synthesis of lipopeptides and other modified peptide structures. Its unique aliphatic side chain provides a valuable tool for introducing controlled hydrophobicity, thereby influencing membrane interactions, self-assembly properties, and biological activity.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-(2R)-2-Amino-octanoic acid. Drawing from established principles of peptide chemistry and field-proven insights, this document aims to serve as a practical resource for the effective utilization of this versatile building block in the laboratory.
Core Chemical and Physical Properties
Fmoc-(2R)-2-Amino-octanoic acid is a white to off-white powder, primarily utilized in solid-phase peptide synthesis (SPPS).[1][2] The presence of the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its seamless integration into standard Fmoc-based SPPS protocols.[3]
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid | [4] |
| Synonyms | Fmoc-D-Aoc(2)-OH, N-α-(9-Fluorenylmethoxycarbonyl)-D-α-aminocaprylic acid | [1][2] |
| CAS Number | 888725-90-4 | [4] |
| Molecular Formula | C₂₃H₂₇NO₄ | [4] |
| Molecular Weight | 381.47 g/mol | [4] |
| Physical Form | Solid, powder | [1][2] |
| Purity | Typically ≥95% | [1][4] |
Solubility and Storage
For optimal stability, Fmoc-(2R)-2-Amino-octanoic acid should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture.[1] The Fmoc group can be sensitive to basic conditions, and prolonged exposure to ambient moisture could potentially lead to slow degradation.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Fmoc-(2R)-2-Amino-octanoic acid is not widely published. However, the expected spectral characteristics can be inferred from the known spectra of its constituent parts: the Fmoc protecting group and the 2-aminooctanoic acid core.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the methylene protons of the Fmoc group, the alpha-proton of the amino acid, and the aliphatic protons of the octanoyl side chain.
-
¹³C NMR: The ¹³C NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Fmoc group, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the octanoyl side chain. The carbonyl signals of amino acids typically appear between 169 and 173 ppm.[5]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the urethane, the C=O stretching of the carboxylic acid and the urethane, and the C-H stretching of the aliphatic chain.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (381.47 g/mol ).
Synthesis and Purification
The synthesis of Fmoc-(2R)-2-Amino-octanoic acid typically involves the protection of the amino group of (2R)-2-Amino-octanoic acid with an Fmoc-donating reagent. A general and widely used method for the Fmoc protection of amino acids is the use of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu).
General Protocol for Fmoc Protection of an Amino Acid
This protocol is a generalized procedure and may require optimization for the specific synthesis of Fmoc-(2R)-2-Amino-octanoic acid.
Materials:
-
(2R)-2-Amino-octanoic acid
-
9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)
-
10% aqueous sodium carbonate solution
-
Dioxane
-
Diethyl ether
-
1 M Hydrochloric acid
-
Deionized water
Procedure:
-
Dissolve the (2R)-2-Amino-octanoic acid in the 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve an equimolar amount of Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, dilute the mixture with deionized water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.
Purification
The crude Fmoc-(2R)-2-Amino-octanoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.[6]
Caption: General workflow for the synthesis and purification of Fmoc-(2R)-2-Amino-octanoic acid.
Application in Solid-Phase Peptide Synthesis
The primary application of Fmoc-(2R)-2-Amino-octanoic acid is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[3] Its incorporation into a peptide sequence introduces a lipophilic hexyl side chain, which can significantly impact the properties of the final peptide.
Role in Enhancing Hydrophobicity and Biological Activity
The introduction of lipophilic moieties is a well-established strategy to enhance the therapeutic potential of peptides. Increased hydrophobicity can lead to:
-
Improved membrane permeability: The aliphatic side chain of Fmoc-(2R)-2-Amino-octanoic acid can facilitate the interaction of the peptide with cell membranes, potentially leading to enhanced cellular uptake.
-
Enhanced antimicrobial activity: Lipidation of antimicrobial peptides (AMPs) is a common strategy to improve their efficacy. The incorporation of 2-aminooctanoic acid has been shown to improve the antimicrobial activity of a lactoferricin B-derived peptide by up to 16-fold.[7][8]
-
Modulation of self-assembly: The hydrophobic side chain can drive the self-assembly of peptides into nanostructures, a property that is being explored in drug delivery and materials science.
Standard SPPS Coupling Protocol
The following is a generalized protocol for the coupling of Fmoc-(2R)-2-Amino-octanoic acid in SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(2R)-2-Amino-octanoic acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation: In a separate vessel, dissolve Fmoc-(2R)-2-Amino-octanoic acid (typically 3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and the base (e.g., DIPEA, 2 equivalents relative to the amino acid). Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Safety and Handling
Fmoc-(2R)-2-Amino-octanoic acid should be handled in accordance with standard laboratory safety procedures.[9] It may be harmful if inhaled, swallowed, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]
Stability and Reactivity:
-
Stability: Stable under recommended storage conditions.[9]
-
Materials to Avoid: Strong oxidizing agents and strong acids.[9]
-
Hazardous Decomposition Products: Oxides of carbon and nitrogen upon combustion.[9]
Conclusion and Future Perspectives
Fmoc-(2R)-2-Amino-octanoic acid is a valuable and versatile building block for the synthesis of modified peptides with tailored properties. Its straightforward incorporation into standard Fmoc-SPPS protocols allows for the precise introduction of a lipophilic side chain, enabling researchers to fine-tune the hydrophobicity, membrane activity, and therapeutic potential of peptide-based molecules. The growing interest in lipopeptides for antimicrobial and other therapeutic applications underscores the importance of such unnatural amino acids in the drug discovery pipeline.
Future research will likely focus on the development of novel peptides incorporating Fmoc-(2R)-2-Amino-octanoic acid and other lipidated amino acids to address challenges in drug delivery and to create new classes of peptide-based therapeutics and biomaterials. The continued exploration of the structure-activity relationships of these modified peptides will undoubtedly pave the way for new and innovative applications.
References
-
PubChem. (n.d.). 2-Aminooctanoic acid. National Center for Biotechnology Information. [Link]
-
Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Pharmaceuticals, 16(11), 1599. [Link]
-
FooDB. (2011, September 21). Showing Compound DL-2-Aminooctanoic acid (FDB022354). [Link]
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Hebei Dangtong Biological Technology Co.,LTD. (n.d.). Fmoc-(2R)-2-Amino-octanoic acid CAS 888725-90-4. [Link]
-
Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799. [Link]
-
ResearchGate. (2025, August 10). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. [Link]
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Khan, K., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(10), 2399. [Link]
-
ResearchGate. (n.d.). FTIR spectra of octanoic acid, aminodiol with octanoic acid, and aminodiol with trifluoroacetic acid. [Link]
-
Tsuchida, R., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205. [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [Link]
- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. [Link]
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